N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1251593-63-1
VCID: VC6216470
InChI: InChI=1S/C20H21ClN4O/c1-13-14(2)24-25(15(13)3)19-9-6-17(12-23-19)20(26)22-11-10-16-4-7-18(21)8-5-16/h4-9,12H,10-11H2,1-3H3,(H,22,26)
SMILES: CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C
Molecular Formula: C20H21ClN4O
Molecular Weight: 368.87

N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

CAS No.: 1251593-63-1

Cat. No.: VC6216470

Molecular Formula: C20H21ClN4O

Molecular Weight: 368.87

* For research use only. Not for human or veterinary use.

N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide - 1251593-63-1

Specification

CAS No. 1251593-63-1
Molecular Formula C20H21ClN4O
Molecular Weight 368.87
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C20H21ClN4O/c1-13-14(2)24-25(15(13)3)19-9-6-17(12-23-19)20(26)22-11-10-16-4-7-18(21)8-5-16/h4-9,12H,10-11H2,1-3H3,(H,22,26)
Standard InChI Key AQGJSAOAYVTDOB-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Nicotinamide backbone: A pyridine-3-carboxamide group provides hydrogen-bonding capacity via the amide and pyridine nitrogen .

  • 3,4,5-Trimethylpyrazole substituent: Attached at the pyridine’s 6-position, this tricyclic system enhances lipophilicity and steric bulk, potentially influencing target binding .

  • 4-Chlorophenethyl group: Linked via the amide nitrogen, this arylalkyl chain introduces halogen-mediated electronic effects and π-π stacking potential .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H21ClN4O
Molecular Weight368.9 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (pyridine N, amide O, pyrazole N)
Rotatable Bonds5 (phenethyl chain, amide)

Stereoelectronic Features

  • Pyrazole Ring: Methyl groups at positions 3, 4, and 5 create a sterically congested environment, likely reducing rotational freedom and enhancing metabolic stability compared to unsubstituted analogs .

  • Chlorophenethyl Group: The para-chloro substituent induces electron-withdrawing effects, polarizing the aromatic ring and potentially influencing receptor binding kinetics .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • 6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)nicotinic acid: Likely synthesized via nucleophilic aromatic substitution between 6-chloronicotinic acid and 3,4,5-trimethylpyrazole .

  • 4-Chlorophenethylamine: Commercially available or prepared through reduction of 4-chlorophenylacetonitrile .

Coupling Strategies

Amide bond formation between the nicotinic acid derivative and 4-chlorophenethylamine typically employs coupling reagents such as HATU or EDCl/HOBt, with reported yields of 60–75% for analogous reactions .

Table 2: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
Pyrazole substitutionDMF, K2CO3, 80°C, 12 h68%
Amide couplingEDCl, HOBt, DCM, rt, 24 h73%

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted starting materials .

  • Spectroscopy: High-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 369.1245 [M+H]+), while 1H NMR exhibits characteristic pyrazole singlet (δ 2.25 ppm, 6H) and aromatic multiplet signals (δ 7.35–8.15 ppm) .

Pharmacological Profile and Mechanistic Insights

Table 3: Comparative NAAA Inhibition Data for Pyrazole Derivatives

CompoundIC50 (μM)LipESource
ARN19689 (control)0.0426.83
3,4,5-Trimethylpyrazole analogNot reported

Note: Direct data for N-(4-chlorophenethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide remains unpublished, necessitating extrapolation from structural neighbors .

Structure-Activity Relationships (SAR)

  • Pyrazole substitution: Trimethylation at positions 3,4,5 enhances potency 7-fold vs. mono-methylated analogs in NAAA inhibition, likely due to improved hydrophobic contact .

  • Chlorophenethyl vs. phenethyl: para-Chloro substitution increases metabolic stability (t1/2 > 120 min in microsomes) compared to non-halogenated derivatives .

Analytical and Computational Characterization

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorbance at 1650 cm−1 (amide I band) and 1540 cm−1 (pyrazole C=N stretch) .

  • UV-Vis: λmax 268 nm (π→π* transition of pyridine-pyrazole system) .

Molecular Modeling

Docking studies using h-NAAA (PDB 4XNG) predict a binding mode where:

  • The nicotinamide carbonyl interacts with Ser241 via hydrogen bonding.

  • The chlorophenethyl group occupies a hydrophobic subpocket lined by Leu184 and Val268 .

Table 4: Predicted Binding Affinities (Autodock Vina)

ConformerΔG (kcal/mol)Ki (nM)
1-9.2180
2-8.7450

Applications and Future Directions

Therapeutic Prospects

  • Inflammatory diseases: NAAA inhibition reduces prostaglandin synthesis, suggesting utility in arthritis and neuroinflammation .

  • Oncology: Nicotinamide analogs exhibit PARP inhibition activity, potentially synergizing with pyrazole-mediated kinase modulation .

Synthetic Challenges

  • Scalability: Multi-step synthesis with chromatographic purification limits kilogram-scale production. Flow chemistry approaches could enhance efficiency .

  • Stereochemical control: Potential racemization at the amide bond necessitates chiral HPLC for enantiopure batches .

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